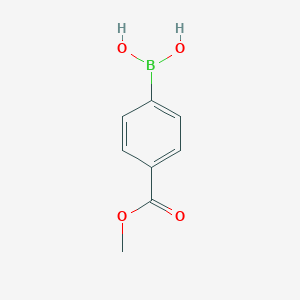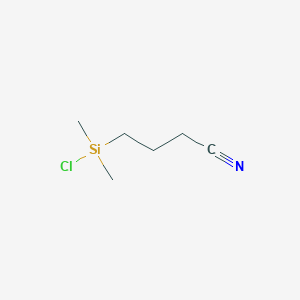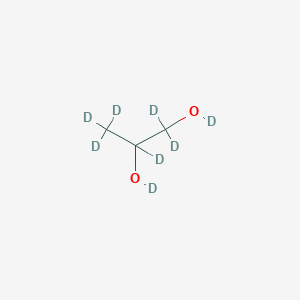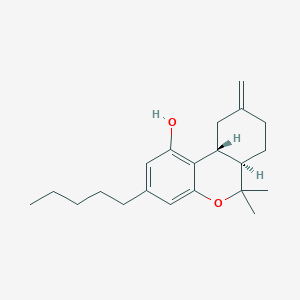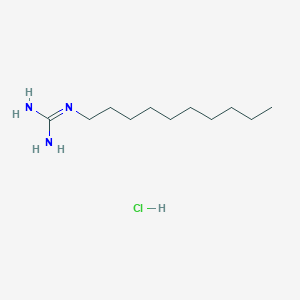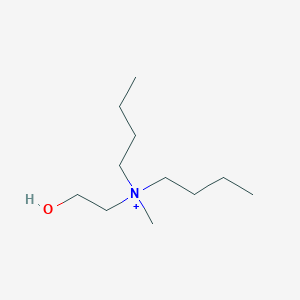
3-Pyridyl isothiocyanate
Descripción general
Descripción
3-Pyridyl isothiocyanate is a chemical compound that has been explored for its potential applications in various fields of chemistry. It serves as a derivatization reagent for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), providing enhanced separation and detection sensitivity . The compound is characterized by the presence of an isothiocyanate group attached to a pyridine ring, which allows it to participate
Aplicaciones Científicas De Investigación
Analytical Chemistry and Derivatization
3-Pyridyl isothiocyanate has been identified as an effective derivatization reagent for amines in high-performance liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Its application leads to improved separation on reversed-phase columns and enhanced detection sensitivity due to the favorable fragmentation of the generated thiourea structure under collision-induced dissociation. Among similar reagents, 3-pyridyl isothiocyanate exhibits superior reactivity with amines and detection sensitivity, making it highly suitable for analytical applications in chemistry (Santa, 2010).
Molecular Synthesis
In molecular synthesis, 3-pyridyl isothiocyanate has been utilized in the high-pressure-promoted condensation with aminopyridines. This process leads to the formation of new N-pyridinothiourea derivatives. Such derivatives are suggested to be potential building blocks for hydrogen-bonding receptors, indicating the role of 3-pyridyl isothiocyanate in the development of complex molecular structures with potential applications in various fields of chemistry (Kumamoto et al., 2002).
Coordination Chemistry
In coordination chemistry, 3-pyridyl isothiocyanate acts as a key component. It has been incorporated into various molecular structures, leading to the formation of diverse coordination networks and complexes. For instance, its incorporation with certain lanthanide(III) complexes has yielded both mononuclear and dinuclear complexes, showcasing its versatility in forming different types of molecular architectures (Thiakou et al., 2006).
Chemical Reactions and Molecular Structures
3-Pyridyl isothiocyanate is instrumental in facilitating certain chemical reactions and forming unique molecular structures. Its involvement in one-pot preparation methods from corresponding amines and its role in generating electron-deficient pyridyl and aryl isothiocyanates in moderate to good yields underline its importance in synthetic chemistry (Zhang et al., 2014).
Supramolecular Chemistry
3-Pyridyl isothiocyanate plays a role in supramolecular chemistry, contributing to the synthesis and structural elucidation of complex molecular entities. For example, it's been involved in the preparation of complexes and the formation of supramolecular hydrogen bonding arrays, demonstrating its utility in the intricate field of crystal engineering and supramolecular chemistry (Pandurangan et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-isothiocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZFBSYWXMXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371937 | |
| Record name | 3-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridyl isothiocyanate | |
CAS RN |
17452-27-6 | |
| Record name | 3-Pyridyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



